molecular formula C10H13FO B13613040 4-(3-Fluorophenyl)butan-2-ol

4-(3-Fluorophenyl)butan-2-ol

Cat. No.: B13613040
M. Wt: 168.21 g/mol
InChI Key: YNXPOGQFCJDCKU-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a fluorinated derivative of butanol, featuring a fluorophenyl group attached to the butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Fluorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 4-(3-fluorophenyl)butan-2-one using sodium borohydride (NaBH4) in the presence of cerium chloride (CeCl3) in methanol . Another method involves the Wittig reaction to prepare 4-(fluorophenyl)but-3-en-2-ones, which are then reduced to 4-(fluorophenyl)but-3-en-2-ols .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-(3-fluorophenyl)butan-2-one.

    Reduction: It can be reduced to form 4-(3-fluorophenyl)butane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: 4-(3-Fluorophenyl)butan-2-one

    Reduction: 4-

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-(3-fluorophenyl)butan-2-ol

InChI

InChI=1S/C10H13FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8,12H,5-6H2,1H3

InChI Key

YNXPOGQFCJDCKU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CC=C1)F)O

Origin of Product

United States

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